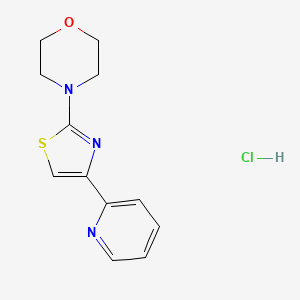
2-(4-吡啶-2-基噻唑-2-基)吗啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a morpholine ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and biological activities.
科学研究应用
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-(4-(Pyridin-2-YL)thiazol-2-YL)morpholine hcl is mild steel, where it acts as a corrosion inhibitor . The compound has been shown to have excellent adsorption properties to metal surfaces .
Mode of Action
The compound interacts with its target (mild steel) by adhering to the metal surface, thereby inhibiting corrosion . It acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor suggests it has good stability and can maintain its protective properties over time .
Result of Action
The result of the compound’s action is the formation of a protective layer on the surface of mild steel, which significantly reduces corrosion . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Action Environment
The compound is effective in an acid medium, specifically in 1 M HCl solution . Environmental factors such as the concentration of the compound and the acidity of the environment can influence its action, efficacy, and stability .
生化分析
Biochemical Properties
Thiazole derivatives, such as 4-(4-(Pyridin-2-YL)thiazol-2-YL)morpholine HCl, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with similar biological activities.
Thiazolo[5,4-b]pyridine derivatives: Known for their potent inhibitory activity against phosphoinositide 3-kinase.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride stands out due to its combination of a morpholine ring with a thiazole and pyridine ring, providing a unique scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research .
属性
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c1-2-4-13-10(3-1)11-9-17-12(14-11)15-5-7-16-8-6-15;/h1-4,9H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKGWCVRXMDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
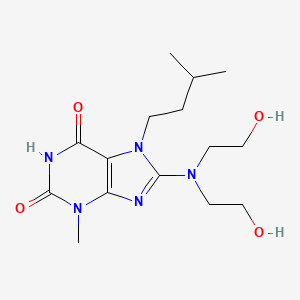
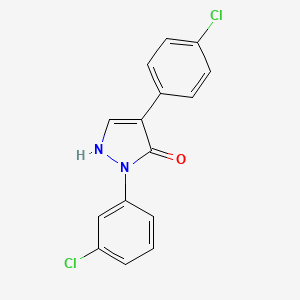
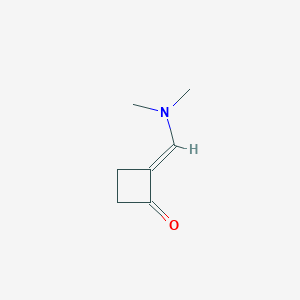
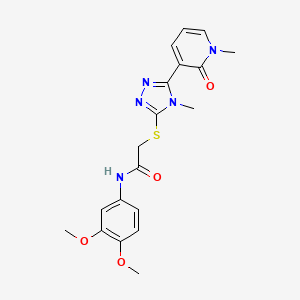
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
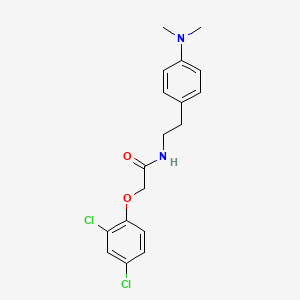
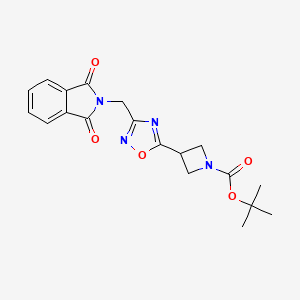
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2509121.png)
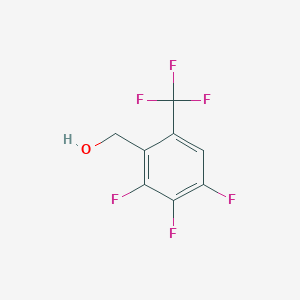
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
